molecular formula C20H24O5 B159479 (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol CAS No. 132487-16-2

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol

Cat. No.: B159479
CAS No.: 132487-16-2
M. Wt: 344.4 g/mol
InChI Key: SOWIHMANTOCUNZ-WRURNZQNSA-N
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Description

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C20H24O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Transformation and Synthesis Techniques

The compound has been utilized in sophisticated organic synthesis processes, showcasing its versatility as a building block for creating complex molecular architectures. For example, it has played a crucial role in the transformation of D-xylose into highly oxygenated cyclopentane dicarboxylates through a series of reactions including Knoevenagel condensation, glycol cleavage, and selective protection steps. This process highlights the compound's utility in constructing enantiomerically pure cyclic structures, which are valuable in the development of pharmaceutical agents and natural product synthesis (Tadano et al., 1987).

Advanced Organic Synthesis Applications

In another instance, the compound facilitated the formal synthesis of tetrahydrolipstatin and tetrahydroesterastin, demonstrating its critical role in accessing key chiral building blocks for anti-tumor and anti-obesity agents. This work underscores the compound's importance in the synthesis of bioactive molecules, utilizing methodologies such as hydrolytic kinetic resolution (HKR) and sequential α-aminoxylation followed by olefination reactions (Tripathi & Kumar, 2012).

Contributions to Natural Product Synthesis

The compound's utility extends to the synthesis of natural product analogs and derivatives. For instance, it has been involved in creating a synthetic route to prenylphenols, which are compounds with significant biological activities. The methodology employed palladium-catalyzed coupling reactions, demonstrating the compound's versatility in facilitating complex transformations necessary for natural product synthesis (Tsukayama et al., 1993).

Utility in Stereocontrolled Synthetic Routes

Furthermore, the compound has contributed to the asymmetric synthesis of complex molecules, such as stemofoline, a potential precursor for therapeutically relevant compounds. The process utilized stereoselective Mannich reactions, showcasing the compound's role in achieving precise stereocontrol in synthetic chemistry, crucial for the synthesis of biologically active compounds (Thomas & Vickers, 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methoxy-1,3-propanediol", "benzyl bromide", "sodium hydride", "tetrahydrofuran", "p-toluenesulfonic acid monohydrate", "magnesium", "iodine", "methyl iodide", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: React 2-methoxy-1,3-propanediol with benzyl bromide in the presence of sodium hydride to obtain benzyl ether intermediate.", "Step 2: React the benzyl ether intermediate with tetrahydrofuran and p-toluenesulfonic acid monohydrate to obtain the tetrahydrofuran derivative.", "Step 3: React magnesium with iodine to obtain magnesium iodide.", "Step 4: React the tetrahydrofuran derivative with magnesium iodide to obtain the iodinated intermediate.", "Step 5: React the iodinated intermediate with methyl iodide to obtain the methylated intermediate.", "Step 6: Reduce the methylated intermediate with sodium borohydride in the presence of methanol to obtain the final product, (3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol." ] }

CAS No.

132487-16-2

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol

InChI

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1

InChI Key

SOWIHMANTOCUNZ-WRURNZQNSA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O

SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Synonyms

METHYL-3,5-DI-O-BENZYL-D-THREO-PENTAFURANOSIDE

Origin of Product

United States

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